4-(2,4-Dichlorophenoxy)butan-1-amine
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Overview
Description
4-(2,4-Dichlorophenoxy)butan-1-amine is an organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a butan-1-amine group attached to a 2,4-dichlorophenoxy moiety. This compound is known for its applications in various fields, including agriculture, chemistry, and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy)butan-1-amine typically involves the reaction of 2,4-dichlorophenol with butan-1-amine. The process begins with the chlorination of phenol to produce 2,4-dichlorophenol. This intermediate is then reacted with butan-1-amine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as distillation and crystallization, to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenoxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and chlorinated by-products.
Reduction: Production of amine derivatives.
Substitution: Generation of substituted phenoxy compounds.
Scientific Research Applications
4-(2,4-Dichlorophenoxy)butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its effects on plant growth and development, particularly in the context of herbicide action.
Medicine: Investigated for potential therapeutic applications, including its role as a bioactive compound.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenoxy)butan-1-amine involves its interaction with specific molecular targets in plants. The compound mimics the action of natural plant hormones, leading to uncontrolled cell growth and ultimately plant death. It affects pathways related to cell wall plasticity, protein biosynthesis, and ethylene production, causing damage to plant tissues.
Comparison with Similar Compounds
4-(2,4-Dichlorophenoxy)butan-1-amine can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.
2,4-Dichlorophenoxybutyric acid (2,4-DB): Another herbicide with a butyric acid moiety instead of an amine group.
Uniqueness
The uniqueness of this compound lies in its specific amine functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for targeted applications in both research and industry.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c11-8-3-4-10(9(12)7-8)14-6-2-1-5-13/h3-4,7H,1-2,5-6,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDUJGPNZVHKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656125 |
Source
|
Record name | 4-(2,4-Dichlorophenoxy)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927179-75-7 |
Source
|
Record name | 4-(2,4-Dichlorophenoxy)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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